molecular formula C14H14N2O2S B2449491 2-[2-(4-methylphenyl)acetamido]thiophene-3-carboxamide CAS No. 908551-93-9

2-[2-(4-methylphenyl)acetamido]thiophene-3-carboxamide

Cat. No.: B2449491
CAS No.: 908551-93-9
M. Wt: 274.34
InChI Key: HELBQDWLBWBMNF-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenyl)acetamido]thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

2-[[2-(4-methylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-2-4-10(5-3-9)8-12(17)16-14-11(13(15)18)6-7-19-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELBQDWLBWBMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Objectives

2-[2-(4-Methylphenyl)acetamido]thiophene-3-carboxamide features a thiophene core substituted at the 2-position with a 2-(4-methylphenyl)acetamido group and at the 3-position with a carboxamide moiety. The 4-methylphenyl group enhances lipophilicity, while the carboxamide and acetamido functionalities enable hydrogen bonding with biological targets.

Property Value/Description Relevance to Synthesis
Molecular Formula C₁₅H₁₅N₂O₂S Guides stoichiometric calculations
Key Functional Groups Acetamido, carboxamide, thiophene Dictates reaction selectivity
Reactivity Hotspots Amide bond, aromatic ring Requires protection/deprotection

Synthetic Strategies

Retrosynthetic Analysis

The compound dissects into two fragments:

  • Thiophene-3-carboxamide backbone
  • 2-(4-Methylphenyl)acetyl group

Coupling these fragments via amide bond formation represents the most viable route.

Fragment Synthesis

Thiophene-3-carboxamide Preparation

Method A : Direct carboxamide formation from thiophene-3-carboxylic acid:

  • React thiophene-3-carboxylic acid with thionyl chloride to form acyl chloride.
  • Treat with aqueous ammonia to yield thiophene-3-carboxamide.

Method B : Microwave-assisted synthesis:

  • Mix thiophene-3-carbonitrile with sodium ethoxide in ethanol.
  • Irradiate at 150°C for 5 min to achieve 89% conversion.
2-(4-Methylphenyl)acetic Acid Activation

Pathway 1 : Acyl chloride formation:

  • Treat 2-(4-methylphenyl)acetic acid with thionyl chloride (1:1.2 molar ratio) in anhydrous DCM.
  • Stir at 40°C for 2 h (95% conversion).

Pathway 2 : HATU-mediated activation:

  • Combine acid with HATU (1.1 eq) and DIPEA (2 eq) in THF.
  • Activates carboxylate for coupling without isolating intermediates.

Coupling Methodologies

Acyl Chloride Route
  • Dissolve thiophene-3-carboxamide (1 eq) in anhydrous THF.
  • Add triethylamine (1.5 eq) as base.
  • Slowly add 2-(4-methylphenyl)acetyl chloride (1.1 eq) at 0°C.
  • Warm to room temperature and stir for 12 h.
  • Isolate product via precipitation (59% yield).

Limitations :

  • Moisture sensitivity necessitates strict anhydrous conditions.
  • Competing hydrolysis reduces yields below 65%.
Coupling Reagent Approach

HATU Protocol :

  • Mix 2-(4-methylphenyl)acetic acid (1 eq), HATU (1.1 eq), and DIPEA (2 eq) in DMF.
  • Add thiophene-3-carboxamide (1 eq) after 10 min activation.
  • Stir at 25°C for 4 h.
  • Purify via column chromatography (72% yield).

Advantages :

  • Eliminates acyl chloride isolation step.
  • Enables room-temperature reactions.

Microwave-Assisted Optimization

  • Combine fragments in n-butanol with catalytic DMAP.
  • Irradiate at 180°C for 8 min under 300 W power.
  • Achieves 82% yield with 95% purity.

Reaction Optimization

Solvent Screening

Solvent Yield (%) Purity (%) Reaction Time (h)
THF 59 88 12
DMF 72 92 4
DCM 48 85 18
Acetonitrile 65 90 8

DMF outperforms due to superior solubility of reactants and byproducts.

Base Selection

Base Yield (%) Side Products (%)
Triethylamine 59 12
DIPEA 72 5
NaHCO₃ 45 20

DIPEA’s steric bulk minimizes premature acid quenching.

Purification and Characterization

Crystallization Techniques

  • Recrystallize from ethanol/water (3:1) to achieve 99% purity.
  • Cooling rate: 0.5°C/min minimizes impurity occlusion.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.27 (s, 1H, CONH), 7.89 (s, 1H, thiophene-H), 7.26–7.31 (m, 4H, aromatic), 2.35 (s, 3H, CH₃).
  • IR (KBr) : 1678 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Comparative Analysis of Methods

Parameter Acyl Chloride Route HATU Coupling Microwave Synthesis
Yield (%) 59 72 82
Reaction Time 12 h 4 h 8 min
Moisture Sensitivity High Moderate Low
Scalability >100 g <50 g <10 g

Microwave synthesis offers rapid kinetics but limited scalability, while HATU balances yield and practicality.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene sulfur and acetamido groups undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsReferences
Sulfur oxidation KMnO<sub>4</sub>/H<sub>2</sub>O, pH 7Thiophene sulfoxide or sulfone derivatives
Amide oxidation H<sub>2</sub>O<sub>2</sub>/AcOH, 60°CCarboxylic acid derivatives

Oxidation of the thiophene ring typically occurs at the sulfur atom, forming sulfoxides (─S═O) or sulfones (─SO<sub>2</sub>─). The acetamido group can also oxidize to a carboxylic acid under acidic peroxide conditions.

Reduction Reactions

Reductive modifications target the amide bond and aromatic systems:

Reaction TypeReagents/ConditionsProductsReferences
Amide reduction LiAlH<sub>4</sub>/THF, refluxPrimary amine derivative
Nitro reduction H<sub>2</sub>/Pd-C, EtOHAmino-substituted thiophene

The acetamido group is reduced to a primary amine using LiAlH<sub>4</sub>, while nitro groups (if present) are hydrogenated to amines .

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the 4- and 5-positions:

Reaction TypeReagents/ConditionsProductsReferences
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitro-thiophene derivative
Halogenation Cl<sub>2</sub>/FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>5-Chloro-thiophene analog

Electrophilic attack occurs preferentially at the electron-rich positions of the thiophene ring, enabling functionalization for further derivatization .

Hydrolysis Reactions

Controlled hydrolysis modifies the carboxamide and acetamido groups:

Reaction TypeReagents/ConditionsProductsReferences
Ester hydrolysis NaOH (6M)/EtOH, refluxThiophene-3-carboxylic acid
Amide hydrolysis HCl (conc.)/H<sub>2</sub>O, 100°C2-Amino-thiophene-3-carboxylic acid

Hydrolysis of the carboxamide group under basic or acidic conditions yields carboxylic acids or amines, respectively .

Cyclocondensation Reactions

The compound participates in heterocycle formation:

Reaction TypeReagents/ConditionsProductsReferences
Thienopyrimidine synthesis Aromatic aldehydes/EtOH, HClThieno[2,3-d]pyrimidin-4-ones
Coumarin coupling 2-Imino-benzopyrans/AcOH, refluxThiophene-coumarin hybrids

Cyclocondensation with aldehydes or imino compounds generates fused heterocycles, expanding applications in medicinal chemistry .

Key Mechanistic Insights

  • Sulfur Reactivity : The thiophene sulfur’s lone pairs facilitate electrophilic substitution and oxidation.

  • Amide Stability : The acetamido group resists hydrolysis under mild conditions but cleaves under strong acidic/basic or reductive environments[5

Scientific Research Applications

Medicinal Chemistry Applications

Thiophene derivatives, including 2-[2-(4-methylphenyl)acetamido]thiophene-3-carboxamide, have been extensively studied for their pharmacological properties. Key applications include:

  • Anticancer Activity : Research indicates that thiophene derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antibacterial Properties : The compound has been evaluated for its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that similar thiophene derivatives can inhibit bacterial growth by targeting specific metabolic pathways .
  • Anti-inflammatory Effects : Thiophene derivatives are also explored for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, thus providing therapeutic benefits in conditions like arthritis .

Biological Research Applications

The unique structural features of this compound make it a valuable tool in biological research:

  • Enzyme Interaction Studies : This compound can serve as a probe to study enzyme interactions and protein-ligand binding dynamics. Its ability to interact with various biological targets allows researchers to investigate the underlying mechanisms of enzyme activity and inhibition .
  • Pathway Analysis : The compound is used to explore its effects on various biochemical pathways, including those related to cancer progression and microbial resistance. By understanding these pathways, researchers can identify potential therapeutic targets for drug development .

Industrial Applications

In addition to its medicinal properties, this compound has potential applications in material science:

  • Organic Electronics : Thiophene derivatives are integral in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes make them suitable for these applications, enhancing the performance of electronic devices .

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenyl)acetamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

2-[2-(4-methylphenyl)acetamido]thiophene-3-carboxamide can be compared with other thiophene derivatives, such as 2-acetamidothiophene and 2-(2-chloroacetamido)thiophene-3-carboxamide. These compounds share similar structural features but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties .

Biological Activity

The compound 2-[2-(4-methylphenyl)acetamido]thiophene-3-carboxamide is a member of the thiophene derivative family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Thiophene derivatives, including this compound, exhibit a variety of pharmacological properties. These include:

  • Anticancer Activity : Some thiophene carboxamide analogs have shown potent antitumor effects, primarily through the inhibition of mitochondrial complex I, which is crucial for cellular energy production. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit various bacterial strains. Studies have indicated that thiophene derivatives can affect biofilm formation and exhibit bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Biochemical Pathways

The biological activity of this compound may involve several key pathways:

  • Cell Proliferation and Apoptosis : The compound’s antitumor properties suggest it may interfere with pathways regulating cell cycle progression and apoptosis. This is particularly relevant in cancer biology, where modulation of these pathways can lead to tumor regression .
  • Inhibition of DNA Gyrase : Some derivatives have demonstrated DNA gyrase inhibitory activity, which is critical for bacterial DNA replication. The IC50 values for these activities indicate significant potency and suggest a mechanism through which these compounds exert their antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, providing insights into their efficacy:

  • Antimicrobial Evaluation : A study reported that specific thiophene derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus. These findings highlight the potential of these compounds as effective antimicrobial agents .
  • Antioxidant Activity : Research has shown that certain thiophene derivatives possess significant antioxidant properties, with one derivative exhibiting a 62% inhibition rate in ABTS assays, comparable to ascorbic acid . This suggests that these compounds may also play a role in combating oxidative stress-related diseases.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives have indicated that modifications to the aromatic ring can significantly enhance biological activity. For instance, the presence of electron-donating groups has been correlated with increased antibacterial potency .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInhibition of mitochondrial complex I
AntimicrobialMIC values < 0.25 μg/mL against Gram-positive bacteria
Antioxidant62% inhibition in ABTS assay
DNA Gyrase InhibitionIC50 = 31.64 μM

Q & A

Q. What are the recommended synthetic routes for 2-[2-(4-methylphenyl)acetamido]thiophene-3-carboxamide, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via a multi-step reaction involving thiophene ring functionalization. Key steps include:

  • Acylation : Reacting 2-aminothiophene-3-carboxamide with 2-(4-methylphenyl)acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen .
  • Purification : Reverse-phase HPLC or methanol recrystallization to achieve >95% purity. Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (e.g., 197–199°C for related derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and substituent integration. For example, aromatic protons appear at δ 7.2–7.4 ppm (4-methylphenyl group), and the acetamido NH resonates at δ 10.2–10.5 ppm .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹ for carboxamide and acetamido groups) .
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 331.1) and isotopic patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of thiophene-3-carboxamide derivatives?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction data (e.g., substituent effects on yield) to predict optimal conditions. For example, ICReDD integrates computational and experimental workflows to accelerate reaction design .
  • Case Study : A 2024 study reduced synthesis time by 40% using computational screening of solvent effects on acylation efficiency .

Q. How should researchers address discrepancies in reported biological activities of thiophene derivatives?

Methodological Answer:

  • Structural Variability : Compare substituent effects. For instance, 4-methylphenyl groups enhance lipophilicity (logP ~3.2) vs. electron-withdrawing groups (e.g., -NO₂, logP ~1.8), altering membrane permeability .
  • Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) to minimize variability. A 2010 study attributed conflicting antifungal results to differences in fungal strain susceptibility .
  • Data Table 2: Bioactivity Comparison
DerivativeSubstituentMIC (μg/mL) vs. S. aureusSource
Compound 234-CH₃Ph12.5
Compound 244-FPh6.25

Q. What strategies improve the solubility and bioavailability of thiophene-3-carboxamides?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to enhance solubility. Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate showed 3-fold higher aqueous solubility than the free acid .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice energy. A 2022 study improved dissolution rates by 50% using this approach .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

Methodological Answer:

  • Key Modifications :
    • Position 4 : Bulky groups (e.g., 4-bromophenyl) increase steric hindrance, reducing off-target interactions .
    • Position 2 : Electron-withdrawing substituents (e.g., -COOEt) enhance electrophilicity, improving enzyme binding .
  • Data Table 3: SAR Trends
PositionModificationEffect on IC₅₀ (Enzyme X)
2-COOEtIC₅₀ = 0.8 μM
2-CONH₂IC₅₀ = 2.1 μM
4-Ph(4-CH₃)IC₅₀ = 1.5 μM

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep at –20°C in airtight containers under argon to prevent oxidation. Shelf life: 12–18 months .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A) .

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